
Calcium acetate
Overview
Description
Calcium acetate (Ca(C₂H₃O₂)₂) is the calcium salt of acetic acid, forming a white, hygroscopic crystalline solid. It is synthesized via reactions between acetic acid and calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) . Industrially, it serves as a food additive, stabilizer, and phosphate-binding agent in medicine . Clinically, it is prescribed to manage hyperphosphatemia in chronic kidney disease (CKD) patients, leveraging its ability to bind dietary phosphate in the gastrointestinal tract . Its solubility in water decreases with temperature, and it decomposes upon heating, releasing acetic acid .
Preparation Methods
Calcium acetate can be synthesized through several methods:
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Laboratory Synthesis: : One common method involves reacting calcium carbonate (found in eggshells, limestone, or marble) with acetic acid. The reaction is as follows: [ \text{CaCO}_3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] Alternatively, calcium hydroxide can be used: [ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]
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Industrial Production: : Industrially, this compound is produced by reacting acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process involves primary filtration, discoloration, fine filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Thermal Decomposition
Heating calcium acetate induces decomposition, yielding acetone and calcium carbonate:
Temperature Range | Products | Yield | Applications | References |
---|---|---|---|---|
160–200°C | Acetone, CaCO₃ | ~85–90% | Acetone production |
This reaction historically served as a primary method for acetone synthesis before the advent of the cumene process .
Reaction with Calcium Formate
Heating this compound () with calcium formate () triggers decomposition:
Reactants | Products | Conditions | References |
---|---|---|---|
Ca(CH₃COO)₂, Ca(HCOO)₂ | CH₃COOH, HCOOH, CO₂, CaO | 150–200°C |
This co-decomposition releases acetic acid, formic acid, and carbon dioxide, with applications in organic synthesis and industrial processes .
Combustion in Ethanol Solutions
A saturated solution of this compound in ethanol forms a flammable gel upon ignition:
Application | Observations | References |
---|---|---|
Flammable gel | Burns for ~20 minutes, whitish flame |
This reaction is utilized in educational demonstrations and "canned heat" products .
Phosphate Binding in Medical Use
While not a traditional chemical reaction, this compound interacts with dietary phosphate ions in vivo:
Application | Outcome | References |
---|---|---|
Hyperphosphatemia treatment | Precipitates phosphate, reducing blood levels |
Scientific Research Applications
Pharmaceutical Applications
Calcium Acetate as an Antacid and Calcium Supplement
This compound is commonly used in the pharmaceutical industry as an effective antacid and calcium supplement. Its ability to neutralize stomach acid makes it a valuable ingredient in over-the-counter medications for heartburn and indigestion. Research indicates that this compound effectively increases serum calcium levels, which is crucial for individuals with conditions such as osteoporosis.
A meta-analysis involving 1911 patients demonstrated that this compound combined with herbal medicine significantly improved bone mineral density (BMD) and other markers of bone health in postmenopausal women suffering from osteoporosis (p < 0.001) .
Study | Participants | Outcome | Significance |
---|---|---|---|
Meta-Analysis | 1911 | Increased BMD | p < 0.001 |
Agricultural Applications
Soil Amendment and Plant Growth Promoter
This compound serves as a soil amendment, enhancing calcium availability for plants. Its high solubility compared to traditional sources like calcium carbonate allows for better absorption by crops. Studies show that applying this compound can alleviate symptoms of calcium deficiency in fruits and vegetables, such as blossom end rot in tomatoes .
Application | Effect | Mechanism |
---|---|---|
Soil pH Adjuster | Improves soil health | Buffers pH and provides nutrients |
Plant Nutrient | Increases calcium uptake | Enhances cell wall stability |
Food Industry Applications
Acidity Regulator
In the food industry, this compound is used as an acidity regulator in various products, including sauces, dressings, and beverages. It helps maintain the desired pH level, ensuring product stability and enhancing flavor profiles . The compound's buffering capacity is crucial for preventing discoloration and spoilage.
Emerging Applications
Biomedical Engineering
Recent research has highlighted the potential of this compound in biomedical applications. It is being explored for use in biodegradable materials for tissue engineering and drug delivery systems due to its biocompatibility and ability to regulate pH . This emerging trend suggests that this compound could play a significant role in future medical technologies.
Case Study 1: Osteoporosis Treatment
A study titled "The Efficacy and Safety of this compound Capsule" evaluated the effects of this compound on osteoporosis treatment among postmenopausal women. The results indicated significant improvements in BMD compared to control groups .
Case Study 2: Agricultural Use
In agricultural settings, trials demonstrated that this compound application increased the absorption of essential nutrients in crops, leading to improved yields and healthier plants .
Mechanism of Action
Calcium acetate acts primarily as a phosphate binder. It works by binding with phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism is particularly beneficial for patients with end-stage renal disease to prevent elevated phosphate levels .
Comparison with Similar Compounds
Calcium Acetate vs. Calcium Carbonate
Medical Efficacy : Both this compound and calcium carbonate are used as phosphate binders. However, this compound contains ~25% elemental calcium compared to ~40% in calcium carbonate, reducing the risk of hypercalcemia . A 2015 meta-analysis of 12 randomized trials found comparable phosphate-lowering efficacy but significantly lower hypercalcemia incidence with this compound (risk ratio: 0.57) .
Applications : Calcium carbonate is also used in construction and as an antacid, whereas this compound’s hygroscopicity limits its use in moisture-sensitive environments .
This compound vs. Chloride-Based Deicers
Environmental Impact : this compound and calcium magnesium acetate (CMA) are less corrosive alternatives to calcium chloride (CaCl₂) and sodium chloride (NaCl). Chloride-based deicers damage infrastructure and ecosystems, while acetate-based variants are biodegradable and less toxic .
Performance : Calcium chloride is effective at lower temperatures (-20°C), but this compound and CMA are preferred for their reduced environmental footprint, despite higher production costs .
This compound vs. Calcium Magnesium Acetate (CMA)
Production : CMA is derived from dolomitic limestone and acetic acid, whereas this compound is synthesized from pure calcium sources. CMA’s dual cation composition enhances its deicing efficiency but complicates synthesis .
Applications : Both are marketed as eco-friendly deicers, but CMA is more widely adopted due to federal highway endorsements and extensive testing .
Other Calcium Salts in Industrial and Biomedical Contexts
- Hydroxyapatite Synthesis : this compound is a precursor for hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), a bioactive material for bone grafts. Its solubility allows precise stoichiometric control compared to calcium carbonate .
- Microbial Applications : In microbial-induced calcite precipitation (MICP), this compound reduces chloride contamination compared to calcium chloride, improving soil stabilization .
Data Tables
Table 1: Comparative Properties of this compound and Similar Compounds
Compound | Chemical Formula | Primary Applications | Solubility in Water (g/100 mL) | Elemental Calcium (%) | LD50 (Oral, Rat) | Environmental Impact |
---|---|---|---|---|---|---|
This compound | Ca(C₂H₃O₂)₂ | Phosphate binder, deicer, CO₂ adsorption | 37.4 (20°C) | 25 | 4.28 g/kg | Low corrosion, biodegradable |
Calcium Carbonate | CaCO₃ | Phosphate binder, construction, antacid | 0.0014 (25°C) | 40 | 6.45 g/kg | Mining impact |
Calcium Chloride | CaCl₂ | Deicer, desiccant | 74.5 (20°C) | 36 | 1–3 g/kg | High corrosion, toxic to plants |
Calcium Magnesium Acetate | (Ca,Mg)(CH₃COO)₂ | Deicer | 35.0 (20°C) | 12–15 (Ca) | N/A | Low corrosion, expensive |
Detailed Research Findings
Material Science Innovations
- Hydroxyapatite derived from this compound exhibited superior crystallinity (95% purity) compared to calcium carbonate-based methods, enhancing biomedical implant performance .
- Cockle shell-derived this compound demonstrated higher thermal stability (decomposition at 300°C vs. 250°C for eggshell-derived samples) due to trace mineral content .
Biological Activity
Calcium acetate (Ca(CH₃COO)₂) is a calcium salt of acetic acid, utilized primarily for its biological activities, particularly in medical and agricultural applications. This compound plays a crucial role in managing conditions such as hyperphosphatemia in patients with kidney disease and enhancing calcium availability in agricultural practices. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and therapeutic applications based on diverse research findings.
This compound functions primarily as a phosphate binder . When ingested, it binds dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate that is excreted without being absorbed. This mechanism is particularly beneficial for patients undergoing dialysis who need to control serum phosphate levels to prevent complications associated with chronic kidney disease .
Absorption Characteristics
The absorption of this compound varies depending on the state of fasting:
These figures indicate that the bioavailability of calcium from this compound can be influenced by dietary conditions.
1. Treatment of Hyperphosphatemia
This compound is widely used as a treatment for hyperphosphatemia, especially in patients with renal failure. By binding excess phosphate from dietary sources, it helps maintain serum phosphorus levels below the clinically acceptable threshold (6.0 mg/dl) during dialysis .
2. Osteoporosis Management
Recent studies have explored the use of this compound in effervescent granule formulations aimed at improving bone health. A study demonstrated that an optimized formulation of this compound granules significantly enhanced bone microarchitecture and prevented bone mass loss compared to traditional calcium supplements .
Table 1: Efficacy Comparison of this compound Formulations
Formulation Type | Bone Mass Loss Prevention | Bone Microarchitecture Improvement |
---|---|---|
This compound Effervescent | Significant | Prominent |
Traditional Calcium Supplements | Moderate | Minimal |
3. Agricultural Benefits
In agriculture, this compound enhances the absorption of calcium ions by plants compared to other salts. It stabilizes cell membranes and regulates various cellular processes essential for plant growth. The application of this compound has been shown to alleviate symptoms of calcium deficiency in crops, such as blossom end rot in tomatoes .
Case Study: this compound in Osteoporosis Treatment
A clinical trial assessed the efficacy of a new preparation of this compound effervescent granules in preventing osteoporosis. The study involved multiple participants who were monitored for changes in bone density and serum calcium levels over six months. Results indicated a significant improvement in both metrics compared to control groups using standard supplements .
Research Findings on Agricultural Use
Research has demonstrated that applying this compound improved the storage life of fruits and vegetables by enhancing their calcium content. In trials, crops treated with this compound showed reduced incidence of physiological disorders related to calcium deficiency .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing calcium acetate, and how do reaction conditions influence yield and purity?
this compound is synthesized via neutralization reactions between acetic acid and calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). The reaction with CaCO₃ produces CO₂ gas, while Ca(OH)₂ yields water. Key factors include:
- Stoichiometric ratios : Excess acetic acid ensures complete neutralization (2:1 molar ratio of CH₃COOH to CaCO₃) .
- Temperature control : Elevated temperatures (50–60°C) enhance reaction kinetics but may increase impurity formation due to byproduct decomposition .
- Purification : Recrystallization from aqueous solutions removes unreacted reagents. Purity is verified via titration (e.g., back-titration with HCl/NaOH) or gravimetric analysis .
Q. How can titrimetric methods be optimized for quantifying this compound in mixed ionic solutions?
Back-titration is preferred for complex matrices:
- Procedure : Add excess HCl to dissolve this compound, then titrate residual HCl with standardized NaOH. Calculate moles of Ca(CH₃COO)₂ based on HCl consumed .
- Interference mitigation : Use masking agents (e.g., EDTA) to sequester competing cations (Mg²⁺, Fe³⁺). pH adjustments (pH 8–10) ensure selective precipitation of calcium ions .
Q. What factors contribute to contradictory solubility data for this compound across studies?
Reported solubility varies due to:
- Hydration state : Anhydrous (hygroscopic) vs. monohydrate forms exhibit differing solubility profiles .
- Temperature anomalies : Some studies report lower solubility at 100°C (30 g/100 mL) vs. 0°C (37 g/100 mL), likely due to experimental artifacts (e.g., incomplete dissolution or hydrate conversion) .
- Methodological differences : Gravimetric vs. conductometric measurements may yield discrepancies. Standardized protocols (e.g., USP guidelines) improve reproducibility .
Advanced Research Questions
Q. How do researchers address discrepancies in clinical trial data when comparing this compound to non-calcium phosphate binders?
Contradictory outcomes (e.g., hypercalcemia incidence vs. phosphate control efficacy) require:
- Stratified randomization : Control for variables like dialysis adequacy, dietary phosphate intake, and baseline serum calcium .
- Dose normalization : Express elemental calcium intake (mg/day) rather than binder mass to standardize comparisons .
- Long-term follow-up : Monitor vascular calcification via imaging (e.g., CT coronary artery calcification scores) to assess clinical relevance .
Q. What advanced characterization techniques resolve polymorphic ambiguities in this compound’s crystalline structure?
- X-ray diffraction (XRD) : Identifies orthorhombic (Pnma space group) vs. monoclinic polymorphs .
- Thermogravimetric analysis (TGA) : Differentiates hydration states (e.g., monohydrate vs. anhydrous) by mass loss at 100–150°C .
- Scanning electron microscopy (SEM) : Reveals morphological differences (e.g., needle-like vs. granular crystals) impacting dissolution kinetics .
Q. How can the hygroscopic nature of this compound be managed in experimental settings?
- Storage : Use desiccators with silica gel or anhydrous CaCl₂ to prevent moisture absorption .
- In situ stabilization : Prepare solutions immediately before use; avoid prolonged exposure to humid environments during synthesis .
- Analytical corrections : Measure moisture content via Karl Fischer titration and adjust stoichiometric calculations accordingly .
Q. What methodologies are employed to assess this compound’s role in gel formation and material science applications?
- Dehydration kinetics : Gradual alcohol-induced dehydration produces stable gels with honeycomb structures, whereas rapid dehydration (e.g., acetone addition) yields amorphous precipitates .
- Phase inversion studies : Introduce non-solvents (benzene, carbon disulfide) to induce phase separation and characterize gel stability via rheometry .
- Electrolyte effects : Screen salts (Na⁺, Mg²⁺) to modulate this compound’s ionic strength and gelation behavior .
Q. Methodological Considerations for Data Interpretation
Q. How is elemental calcium exposure quantified in long-term studies of this compound’s safety profile?
- ICP-MS analysis : Quantify calcium in serum and urine with detection limits <1 ppb; validate using certified reference materials (e.g., NIST SRM 1400) .
- Pharmacokinetic modeling : Estimate cumulative calcium load using AUC (area under the curve) from repeated dosing trials .
Q. What statistical approaches are used to analyze this compound’s efficacy in phosphate-binding trials?
- ANOVA with repeated measures : Compare pre- and post-treatment serum phosphate levels, adjusting for covariates (e.g., dialysis frequency) .
- Time-averaged concentration (TAC) : Calculate weekly averages to account for intra-patient variability in phosphate levels .
Q. How do researchers validate novel analytical methods (e.g., ICP-MS) for this compound impurity profiling?
- ICH Q2(R1) guidelines : Assess linearity (R² >0.99), accuracy (spike recovery 95–105%), and precision (%RSD <5%) across triplicate runs .
- Cross-validation : Compare results with established techniques like atomic absorption spectroscopy (AAS) .
Properties
CAS No. |
114460-21-8 |
---|---|
Molecular Formula |
C4H6CaO4 |
Molecular Weight |
158.17 g/mol |
IUPAC Name |
calcium;diacetate |
InChI |
InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
VSGNNIFQASZAOI-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Color/Form |
COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |
density |
1.50 kg/l 1.5 g/cm³ |
melting_point |
160 °C 160 °C (decomposition to acetone) |
Key on ui other cas no. |
62-54-4 |
physical_description |
DryPowder; Liquid; PelletsLargeCrystals Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |
shelf_life |
VERY HYGROSCOPIC ... |
solubility |
37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |
Synonyms |
Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan |
Origin of Product |
United States |
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Retrosynthesis Analysis
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